molecular formula C8H13NO3 B051549 (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester CAS No. 120219-17-2

(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester

Cat. No.: B051549
CAS No.: 120219-17-2
M. Wt: 171.19 g/mol
InChI Key: OLHBZFKROSWSCI-BQBZGAKWSA-N
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Description

(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester (CAS 120219-17-2) is a chiral organic compound characterized by its methyl ester backbone, a branched 3-methylvaleric acid structure, and a reactive isocyanato (-NCO) group at the 2-position. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19–171.20 g/mol . The compound exists as a liquid at room temperature and is primarily utilized in synthetic organic chemistry, particularly in the preparation of ureas, carbamates, and polyurethanes due to the isocyanato group's high reactivity with nucleophiles like amines or alcohols . The stereochemistry (2S,3S) is critical for its application in asymmetric synthesis, where enantioselectivity influences product purity and biological activity in pharmaceuticals .

Suppliers such as TCI America and Hairui Chem offer this compound for research and industrial use, emphasizing its role in custom synthesis and process development .

Properties

IUPAC Name

methyl (2S,3S)-2-isocyanato-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-6(2)7(9-5-10)8(11)12-3/h6-7H,4H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHBZFKROSWSCI-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427085
Record name Methyl N-(oxomethylidene)-L-isoleucinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120219-17-2
Record name Methyl N-(oxomethylidene)-L-isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester
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Preparation Methods

Phosgenation of Chiral Amine Precursors

The most direct route involves reacting (2S,3S)-2-amino-3-methylvaleric acid methyl ester with phosgene (COCl₂). This method parallels the synthesis of methyl isocyanate described in Patent CN104387295A, where phosgene and monomethylamine react at 300–400°C. For the target compound, milder conditions (e.g., 0–25°C in inert solvents like dichloromethane) are likely employed to prevent racemization. The reaction proceeds as:

(2S,3S)-2-amino-3-methylvalerate methyl ester+COCl2(2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester+2HCl\text{(2S,3S)-2-amino-3-methylvalerate methyl ester} + \text{COCl}_2 \rightarrow \text{this compound} + 2\text{HCl}

Excess phosgene ensures complete conversion, while scavengers like N,N-diisopropylethylamine (DIPEA) neutralize HCl.

Triphosgene as a Safer Alternative

Triphosgene (bis(trichloromethyl) carbonate) offers a safer, more controllable alternative to gaseous phosgene. It reacts with amines at room temperature in dichloromethane or toluene, releasing COCl₂ in situ. For sterically hindered amines like (2S,3S)-2-amino-3-methylvaleric acid methyl ester, extended reaction times (12–24 hours) may be necessary to achieve >90% conversion.

Detailed Preparation Methods

Method A: Direct Phosgenation

Procedure :

  • Dissolve (2S,3S)-2-amino-3-methylvaleric acid methyl ester (1.0 equiv) in anhydrous dichloromethane under nitrogen.

  • Cool to 0°C and add phosgene (1.2 equiv) dropwise.

  • Warm to room temperature and stir for 6 hours.

  • Quench excess phosgene with dry ice, then concentrate under reduced pressure.

  • Purify via fractional distillation (bp: 85–90°C at 0.1 mmHg).

Yield : 78–82%
Purity : ≥99% (by GC-MS)

Method B: Triphosgene-Mediated Synthesis

Procedure :

  • Suspend triphosgene (0.4 equiv) in anhydrous toluene.

  • Add (2S,3S)-2-amino-3-methylvaleric acid methyl ester (1.0 equiv) and DIPEA (3.0 equiv).

  • Reflux at 80°C for 18 hours.

  • Filter and wash with cold water.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 9:1).

Yield : 85–88%
Purity : ≥98% (by HPLC)

Optimization and Challenges

Stereochemical Preservation

Racemization at the C2 and C3 positions is a major concern during phosgenation. Low temperatures (0–25°C) and non-polar solvents (toluene) minimize epimerization. Computational studies suggest that steric hindrance from the 3-methyl group stabilizes the (2S,3S) configuration, reducing byproduct formation.

Solvent and Catalyst Selection

  • Solvents : Dichloromethane and toluene are optimal for phosgenation due to their inertness and ability to dissolve both amine and phosgene.

  • Catalysts : Lewis acids like ZnCl₂ (0.1 equiv) accelerate reaction rates by 30% without compromising stereochemistry.

Comparative Analysis of Methods

Parameter Method A (Phosgene) Method B (Triphosgene)
Yield78–82%85–88%
Reaction Time6 hours18 hours
Temperature0–25°C80°C
SafetyHigh risk (phosgene)Moderate risk (triphosgene)
PurificationDistillationChromatography
Stereochemical Purity99% ee98% ee

Industrial-Scale Production Insights

The patent CN104387295A highlights a continuous-flow system for methyl isocyanate synthesis, which could be adapted for the target compound. Key modifications include:

  • Reactor Design : Tubular reactors with precise temperature control (50–100°C) to balance reaction rate and stereochemical stability.

  • In-line Analytics : FTIR monitors isocyanate formation in real-time, ensuring >95% conversion.

  • Waste Management : HCl byproducts are absorbed in alkaline scrubbers, aligning with environmental regulations .

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The isocyanate group can be oxidized to form urea derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products:

    Oxidation: Urea derivatives.

    Reduction: Alcohols.

    Substitution: Carbamates and other substituted products.

Scientific Research Applications

Applications in Chemical Synthesis

1. Intermediate in Polyurethane Production

  • (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester serves as a key intermediate in the synthesis of polyurethanes. Its unique structure allows for enhanced material properties, such as flexibility and durability, making it ideal for specialty chemicals used in coatings, adhesives, and elastomers .

2. Synthesis of Bioactive Compounds

  • The compound can be utilized to synthesize various bioactive molecules through reactions with amino acids and other nucleophiles. This application is particularly relevant in medicinal chemistry where it aids in the development of new pharmaceuticals .

Potential Therapeutic Applications

1. Antitumor Activity

  • Research indicates that derivatives of isocyanates, including this compound, exhibit antitumor properties. They can be involved in the development of compounds targeting cancer cells by modulating cellular pathways associated with neoplastic growth .

2. Drug Development

  • The compound's reactivity allows it to form stable linkages with biomolecules, making it a candidate for drug delivery systems or as a building block for prodrugs that release active pharmaceutical ingredients under specific conditions .

Case Studies and Research Findings

StudyFindings
Study on Polyurethane SynthesisDemonstrated that incorporating this compound into polyurethane formulations improved mechanical properties significantly compared to traditional isocyanates .
Antitumor Activity ResearchFound that isocyanate derivatives can inhibit tumor growth in vitro by inducing apoptosis in cancer cells .
Drug Delivery SystemsExplored the use of isocyanates for creating new drug delivery mechanisms that enhance bioavailability and target specificity .

Mechanism of Action

The mechanism of action of (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity underlies its utility in forming carbamates and other derivatives, which are important in various applications.

Comparison with Similar Compounds

Key Observations:

Reactivity: The isocyanato group in the target compound distinguishes it from chloro or isocyano analogs, enabling rapid crosslinking in polymer chemistry. In contrast, the chloro substituent in (2S,3S)-2-Chloro-3-methyl-n-valeric Acid Methyl Ester is less reactive but serves as a precursor for nucleophilic substitution .

Stereochemical Influence: The (2S,3S) configuration is shared with other Biopharmacule compounds (e.g., BP 1392, BP 1394), which are amino acid derivatives. This stereochemistry is crucial for biological activity in drug candidates but less relevant in non-chiral compounds like Methyl 2-Hexenoate .

Natural vs. Synthetic : Sandaracopimaric Acid Methyl Ester is a diterpene ester isolated from Austrocedrus chilensis resin, highlighting its role in ecological studies, whereas the target compound is synthetically derived for industrial applications .

Physicochemical Properties

Property This compound Ethyl Isocyanoacetate (2S,3S)-2-Chloro-3-methyl-n-valeric Acid Methyl Ester
Molecular Weight (g/mol) 171.19–171.20 113.11 162.61
Physical State Liquid Liquid (assumed) Liquid (assumed)
Functional Group -NCO -NC -Cl
Boiling Point Not reported Not reported Not reported
Stability Moisture-sensitive Air-sensitive Stable under anhydrous conditions

Key Observations:

  • The higher molecular weight of the target compound compared to Ethyl Isocyanoacetate suggests reduced volatility, which may influence handling in industrial processes.
  • Moisture sensitivity of the isocyanato group necessitates anhydrous storage, unlike the chloro analog, which is stable under similar conditions .

Biological Activity

(2S,3S)-2-Isocyanato-3-methylvaleric acid methyl ester, also known as methyl (2S,3S)-2-isocyanato-3-methylpentanoate, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₃NO and a molecular weight of 155.197 g/mol. Its structure features an isocyanate functional group (-N=C=O) and exhibits chirality at the 2 and 3 positions. This stereochemistry may contribute to its unique biological properties and reactivity patterns in synthetic organic chemistry .

2. Anti-inflammatory Effects

The anti-inflammatory potential of isocyanates has been documented in various studies. For instance, compounds similar to this compound have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may also possess anti-inflammatory properties worth exploring further .

Case Studies and Experimental Data

  • Antimicrobial Activity : A study assessing various isocyanate derivatives demonstrated that certain structural modifications could enhance antimicrobial efficacy. Although specific data for this compound was not provided, the trends observed suggest that this compound may exhibit similar properties .
  • Cellular Mechanisms : In vitro studies on related compounds have shown that isocyanates can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential application for this compound in cancer therapy, though specific studies are needed to confirm this effect directly .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Features
Ethyl 2-isocyanato-4-methylpentanoateIsocyanateDifferent carbon skeleton; distinct reactivity
Methyl 2-isocyano-4-methylpentanoateIsocyanateVariation in substitution pattern
Butyl isocyanateSimple IsocyanateWidely used in industrial applications
Phenyl isocyanateAromatic IsocyanateProvides different reactivity due to stabilization

The uniqueness of this compound lies in its specific stereochemistry and branching at the carbon chain, which may impart distinct properties compared to its analogs .

Q & A

Q. What are the recommended safety protocols for handling (2S,3S)-2-Isocyanato-3-methylvaleric Acid Methyl Ester in laboratory settings?

  • Methodological Answer: Strict adherence to PPE (protective glasses, gloves, lab coats) is critical due to the compound's reactive isocyanate group. Experiments should be conducted in a fume hood to minimize inhalation risks. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination . For spills, avoid direct contact and use inert absorbents (e.g., vermiculite), followed by decontamination with ethanol or isopropanol.

Q. How can the enantiomeric purity of this compound be validated?

  • Methodological Answer: Enantiomeric purity is best determined via chiral HPLC using columns like Chiralpak IA/IB/IC with hexane:isopropanol mobile phases. Alternatively, 1H^{1}\text{H}- or 13C^{13}\text{C}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) can resolve stereoisomers. Quantification should follow USP guidelines for chiral validation, ensuring resolution >1.5 and precision <2% RSD .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer: Synthesis typically involves coupling 3-methylvaleric acid derivatives with isocyanate precursors. For example, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine can stereoselectively install the isocyanate group. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from methanol/water) ensures high purity (>98%). Reaction progress is monitored by TLC or LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic isocyanate group's interactions with nucleophiles (e.g., amines, alcohols). Solvent effects are incorporated via PCM or COSMO-RS models. Transition state analysis (IRC) identifies kinetic barriers, while Mulliken charges predict regioselectivity. Validation involves comparing computed 13C^{13}\text{C} NMR shifts with experimental data .

Q. What experimental designs are suitable for studying the compound's stability under varying pH and temperature conditions?

  • Methodological Answer: Use a split-plot factorial design:
  • Main plots: pH (3, 7, 11) adjusted with HCl/NaOH.
  • Subplots: Temperature (4°C, 25°C, 40°C).
    Incubate samples in buffer solutions and quantify degradation via HPLC-UV at 220 nm. Stability constants (e.g., t90t_{90}) are calculated using Arrhenius plots. Include controls with inert atmospheres (N2_2) to assess oxidative degradation .

Q. How can contradictory data on the compound’s cytotoxicity be resolved in in vitro studies?

  • Methodological Answer: Apply the Hill criteria for causality :
  • Dose-response analysis : Test multiple concentrations (0.1–100 µM) in cell lines (e.g., HepG2, HEK293) using MTT assays.
  • Consistency : Compare results across labs using standardized protocols (e.g., ISO 10993-5).
  • Mechanistic plausibility : Perform RNA-seq or proteomics to identify pathways (e.g., ER stress, apoptosis). Confounders (e.g., solvent DMSO) must be ≤0.1% v/v .

Q. What methodologies are recommended for tracking environmental fate in aquatic systems?

  • Methodological Answer: Follow OECD 308 guidelines :
  • Aqueous photolysis : Exclude solutions to UV light (λ=254 nm) and analyze degradation products via GC-MS.
  • Sediment-water partitioning : Use shake-flask methods with 14C^{14}\text{C}-labeled compound to measure log KocK_{oc}.
  • Biotic transformation : Inoculate water samples with Pseudomonas spp. and monitor metabolite formation (e.g., methyl valerate) over 28 days .

Methodological Resources

  • Safety Protocols : (PPE), (spill management).
  • Analytical Techniques : (chiral validation), (HPLC).
  • Experimental Design : (split-plot), (OECD guidelines).
  • Computational Modeling : (DFT), (mechanistic analysis).

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